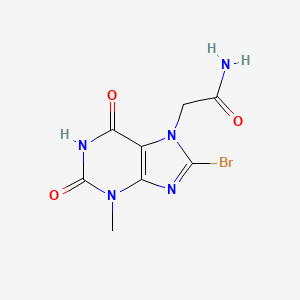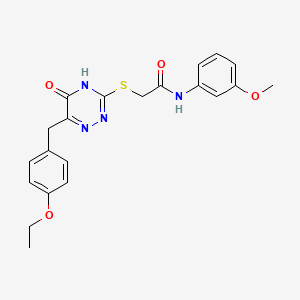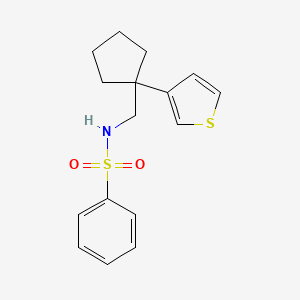
2-(8-Bromo-3-methyl-2,6-dioxopurin-7-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(8-Bromo-3-methyl-2,6-dioxopurin-7-yl)acetamide” is a chemical compound . It is an impurity of Linagliptin, a novel potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor with potential use in the treatment of type 2 diabetes .
Molecular Structure Analysis
The molecular structure of “2-(8-Bromo-3-methyl-2,6-dioxopurin-7-yl)acetamide” contains total 25 bond(s); 18 non-H bond(s), 8 multiple bond(s), 2 rotatable bond(s), 3 double bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 urea (-thio) derivative(s), 1 imide(s) (-thio), 1 hydroxyl .Physical And Chemical Properties Analysis
The molecular weight of “2-(8-Bromo-3-methyl-2,6-dioxopurin-7-yl)acetamide” is 303.06958 g/mol . The linear formula is C8H7BrN4O4 .Applications De Recherche Scientifique
Chemical Synthesis and Molecular Structure
A significant portion of the research on 2-(8-Bromo-3-methyl-2,6-dioxopurin-7-yl)acetamide and related compounds involves innovative synthesis methods and the exploration of their molecular structures. For instance, studies have developed regioselective dibromohydration methods for synthesizing N-(2-(2,2-dibromo-2-arylacetyl)aryl)acetamides, showcasing techniques for forming bromo-containing cations and their subsequent reactions (Qiu, Li, Ma, & Zhou, 2017). Another area of focus is the determination of molecular structures through crystallography, which aids in understanding the compound's stability and potential for interactions, as seen in the analysis of compounds with similar functional groups (Gouda, Ferjani, Abd El‐Lateef, Khalaf, Shaaban, & Yousef, 2022).
Biological Activity and Antioxidant Properties
Research on 2-(8-Bromo-3-methyl-2,6-dioxopurin-7-yl)acetamide and analogs extends to their biological activities, including their potential as antimicrobial and antioxidant agents. For example, studies on novel compounds derived from similar molecular frameworks have investigated their antimicrobial properties, indicating the potential of these compounds to inhibit bacterial and fungal growth (Fahim & Ismael, 2019). Additionally, the antioxidant capabilities of compounds like N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide, a derivative with a related structural motif, have been evaluated, demonstrating significant free radical scavenging activities (Boudebbous, Hamdouni, Boulebd, Zemamouche, Boudjada, & Debache, 2021).
Molecular Docking and Pharmacological Potential
Investigations into the pharmacological potential of 2-(8-Bromo-3-methyl-2,6-dioxopurin-7-yl)acetamide related compounds often involve molecular docking studies to predict interactions with biological targets. This approach helps identify potential applications in drug development, especially for targeting specific diseases or biological processes. For instance, studies involving molecular docking have been used to analyze the interactions of synthesized compounds with DNA or proteins, providing insights into their potential anticancer activities or mechanisms of action (Sharma, Anthal, Geetha, Al-Ostoot, Mohammed, Khanum, Sridhar, & Kant, 2018).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN5O3/c1-13-5-4(6(16)12-8(13)17)14(2-3(10)15)7(9)11-5/h2H2,1H3,(H2,10,15)(H,12,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZMMHBMKMIKGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(8-Bromo-3-methyl-2,6-dioxopurin-7-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-methoxyphenyl)-4-oxo-N-(pyridin-4-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2979097.png)

![3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-2-phenyl-1H-indole](/img/structure/B2979099.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2979102.png)
![5-(4-Methylpiperazin-1-yl)-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2979103.png)





![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1,2-trimethylimidazole-4-sulfonamide](/img/structure/B2979113.png)
![5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,6-dimethyl-3-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2979116.png)
![N-(3,5-difluorophenyl)-2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2979117.png)